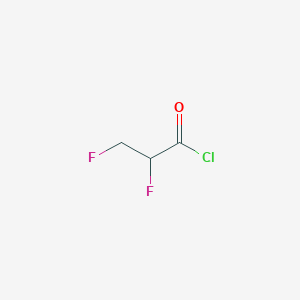

2,3-Difluoropropanoyl chloride

Description

Properties

CAS No. |

112753-67-0 |

|---|---|

Molecular Formula |

C3H3ClF2O |

Molecular Weight |

128.50 g/mol |

IUPAC Name |

2,3-difluoropropanoyl chloride |

InChI |

InChI=1S/C3H3ClF2O/c4-3(7)2(6)1-5/h2H,1H2 |

InChI Key |

QKPLIFSGWLDHDR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)Cl)F)F |

Origin of Product |

United States |

Mass Spectrometry Ms :the Analysis of Organofluorine Compounds by Ms Presents Distinct Characteristics.

Fragmentation: Carbon-fluorine bonds are very strong, which influences fragmentation patterns in mass spectrometry. wikipedia.org In electron ionization (EI), the molecular ion peak for fluorinated compounds can be weak or entirely absent. nist.govjeol.com Instead, spectra are often dominated by fragments resulting from the loss of fluorine or the formation of stable ions like CF₃⁺. nist.gov Softer ionization techniques, such as chemical ionization (CI) or field ionization (FI), may be required to observe the molecular ion and determine the molecular weight. jeol.com

High-Resolution MS (HRMS): Techniques like LC-HRMS are invaluable for both targeted and non-targeted screening of fluorinated compounds. chromatographyonline.com The precise mass measurement allows for the determination of elemental composition, aiding in the identification of unknown fluorinated residuals or metabolites. chromatographyonline.com

Nuclear Magnetic Resonance ¹⁹f Nmr Spectroscopy:¹⁹f Nmr is a Powerful Tool for the Identification and Quantification of Fluorine Containing Compounds.wikipedia.orgoxinst.com

High Sensitivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR, comparable to ¹H. wikipedia.orgbiophysics.org

Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a very wide range of chemical shifts (around 800 ppm), which minimizes signal overlap even in complex molecules and provides detailed information about the electronic environment of each fluorine atom. wikipedia.orghuji.ac.il

Spin-Spin Coupling: Large coupling constants between fluorine atoms (¹⁹F-¹⁹F) and between fluorine and hydrogen atoms (¹⁹F-¹H) provide valuable structural information. wikipedia.orghuji.ac.il For quantitative analysis, achieving accuracies of ±1% is possible by optimizing experimental parameters like the relaxation delay. huji.ac.il

Sample Handling and Stability:the Acyl Chloride Functional Group in 2,3 Difluoropropanoyl Chloride is Highly Susceptible to Hydrolysis by Atmospheric Moisture. This Necessitates Stringent Sample Handling Procedures, Including the Use of Anhydrous Solvents, Storage Under an Inert Atmosphere E.g., Nitrogen or Argon , and Analysis As Quickly As Possible After Sample Preparation to Prevent Degradation to 2,3 Difluoropropanoic Acid.

Advanced Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For 2,3-Difluoropropanoyl chloride, ¹H, ¹⁹F, and ¹³C NMR spectroscopy, along with two-dimensional techniques, would offer a comprehensive structural analysis.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit complex signals due to the presence of protons on a chiral center and their coupling to adjacent fluorine atoms.

Expected Chemical Shifts and Multiplicity:

The proton on the carbon at position 2 (CHF) would appear at a downfield chemical shift, likely in the range of 5.0-6.0 ppm. This significant downfield shift is due to the deshielding effects of the adjacent electron-withdrawing fluorine atom and the carbonyl group. The signal for this proton would be a doublet of doublets of doublets (ddd) due to coupling with the geminal fluorine atom, the vicinal fluorine atom, and the vicinal protons on the CH₂F group.

The two diastereotopic protons on the carbon at position 3 (CH₂F) would be expected to resonate at different chemical shifts, likely in the range of 4.5-5.5 ppm. Each of these protons would exhibit complex splitting patterns, appearing as a doublet of doublets of triplets (ddt) or a more complex multiplet. This complexity arises from geminal H-H coupling, geminal H-F coupling, and vicinal H-H and H-F couplings.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 5.0 - 6.0 | ddd | JH-F(gem), JH-F(vic), JH-H(vic) |

| H-3a | 4.5 - 5.5 | multiplet | JH-H(gem), JH-F(gem), JH-H(vic), JH-F(vic) |

| H-3b | 4.5 - 5.5 | multiplet | JH-H(gem), JH-F(gem), JH-H(vic), JH-F(vic) |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR spectroscopy is highly sensitive to the environment of fluorine atoms and provides crucial information about their connectivity.

Expected Chemical Shifts and Multiplicity:

The fluorine atom at position 2 (C-2) would likely produce a signal in the range of -180 to -200 ppm. This signal would be split into a doublet of triplets (dt) due to coupling with the vicinal fluorine atom at C-3 and the geminal proton at C-2.

The fluorine atom at position 3 (C-3) would be expected to resonate in a similar region, around -200 to -220 ppm. Its signal would appear as a doublet of triplets (dt) due to coupling with the vicinal fluorine at C-2 and the two geminal protons at C-3.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | -180 to -200 | dt | JF-F(vic), JF-H(gem) |

| F-3 | -200 to -220 | dt | JF-F(vic), JF-H(gem) |

¹³C NMR Spectroscopic Analysis of the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of electronegative fluorine atoms significantly influences the chemical shifts.

Expected Chemical Shifts and Multiplicity:

The carbonyl carbon (C=O) would be the most downfield signal, expected in the region of 160-170 ppm. This signal would likely appear as a doublet due to coupling with the fluorine atom at C-2 (²JC-F).

The carbon at position 2 (CHF) would be significantly deshielded and is expected to resonate between 80-90 ppm. This signal would be a doublet of doublets (dd) due to large one-bond C-F coupling and two-bond C-F coupling.

The carbon at position 3 (CH₂F) would also be deshielded by the attached fluorine and is predicted to appear in the 70-80 ppm range. This signal would be a triplet due to one-bond C-F coupling and would also show smaller doublet coupling to the fluorine at C-2.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C-1 (C=O) | 160 - 170 | d | ²JC-F |

| C-2 (CHF) | 80 - 90 | dd | ¹JC-F, ²JC-F |

| C-3 (CH₂F) | 70 - 80 | td | ¹JC-F, ²JC-F |

Two-Dimensional NMR Techniques

To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons, confirming the connectivity between the proton at C-2 and the protons at C-3.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon signals, allowing for the definitive assignment of the C-2 and C-3 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two or three bonds. This would be particularly useful to confirm the assignment of the carbonyl carbon by observing a correlation from the proton at C-2.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY or NOESY experiment could provide through-space correlation information, which can be useful in determining the relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carbonyl Stretch Frequencies in Acyl Chlorides

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Expected Frequency: For acyl chlorides, the C=O stretching frequency is typically observed in the range of 1770-1820 cm⁻¹. researchgate.netresearchgate.net The high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. The presence of fluorine atoms on the α and β carbons would further increase this inductive effect, likely shifting the carbonyl absorption to the higher end of this range, possibly above 1800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1800 - 1830 | Strong |

| C-F | 1000 - 1400 | Strong |

| C-Cl | 600 - 800 | Medium-Strong |

| C-H | 2850 - 3000 | Medium |

Fluorine-Carbon Bond Vibrations

The infrared (IR) spectrum of this compound is expected to exhibit strong absorption bands corresponding to the stretching vibrations of its carbon-fluorine (C-F) bonds. In general, the C-F stretching vibrations in organofluorine compounds are observed in the region of 1000-1400 cm⁻¹. The exact position of these bands is influenced by the number of fluorine atoms and their electronic environment. For this compound, which contains both a primary and a secondary C-F bond, a complex absorption pattern is anticipated in this region.

The presence of two fluorine atoms on adjacent carbons (C2 and C3) will likely result in multiple, strong absorption bands due to symmetric and asymmetric stretching modes. The electronegativity of the fluorine atoms also influences the adjacent carbonyl (C=O) group, typically causing a shift to a higher wavenumber for the C=O stretching vibration compared to non-fluorinated acyl chlorides. The C=O stretch in acyl chlorides is typically found in the range of 1770-1815 cm⁻¹, and the presence of fluorine atoms is expected to push this absorption towards the higher end of this range.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-F | Stretching | 1000 - 1400 | Strong |

| C=O | Stretching | 1800 - 1820 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium |

Mass Spectrometry Techniques

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For this compound (C₃H₃F₂ClO), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass. The presence of chlorine, with its two stable isotopes ³⁵Cl (75.77%) and ³⁷Cl (24.23%), would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragment ions. The molecular ion peak would appear as two peaks separated by two mass units (M and M+2) with a relative intensity ratio of approximately 3:1.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (³⁵Cl) | Calculated Exact Mass (³⁷Cl) |

| [M]⁺ | C₃H₃F₂ClO | 130.9813 | 132.9784 |

In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway for acyl chlorides is the cleavage of the carbon-chlorine bond, leading to the formation of a stable acylium ion ([M-Cl]⁺). This acylium ion is often the base peak in the mass spectrum.

Further fragmentation of the acylium ion and the molecular ion can occur, including the loss of carbon monoxide (CO), fluorine atoms (F), or hydrogen fluoride (B91410) (HF). The fragmentation pattern provides a fingerprint that is unique to the molecule's structure.

Predicted Fragmentation Pathways:

Loss of Chlorine: [C₃H₃F₂ClO]⁺• → [C₃H₃F₂O]⁺ + Cl•

Loss of Carbon Monoxide from Acylium Ion: [C₃H₃F₂O]⁺ → [C₂H₃F₂]⁺ + CO

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

X-ray Crystallography of Derivatives (where applicable for solid forms)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Since this compound is likely a liquid at room temperature, its direct crystallographic analysis is not feasible. However, solid derivatives of this compound, such as amides or esters formed by reaction with suitable amines or alcohols, could be synthesized and their crystal structures determined.

The crystal structure of such a derivative would provide precise information on bond lengths, bond angles, and intermolecular interactions. For instance, the analysis could reveal the conformational preferences of the difluoropropyl chain and the influence of the fluorine atoms on the crystal packing through intermolecular interactions like hydrogen bonds (if applicable) and dipole-dipole interactions. This information is crucial for understanding the steric and electronic properties of the 2,3-difluoropropanoyl moiety.

Computational Chemistry Approaches to 2,3 Difluoropropanoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations offer fundamental insights into the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 2,3-Difluoropropanoyl chloride, these methods can predict its electronic behavior, preferred three-dimensional structure, and vibrational modes.

The electronic structure of a molecule is key to understanding its reactivity. A crucial aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites of nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites of electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and chlorine atoms. The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbon, specifically the π* antibonding orbital of the C=O double bond. This distribution makes the carbonyl carbon the primary site for nucleophilic attack, a characteristic feature of acyl chlorides. The presence of electronegative fluorine atoms on the adjacent carbon atoms will influence the energies of these frontier orbitals through inductive effects, likely lowering the energy of the LUMO and making the carbonyl carbon even more electrophilic.

Table 1: Predicted Frontier Orbital Properties of this compound (Note: The following values are illustrative, based on typical values for similar halogenated acyl chlorides, as specific experimental or calculated data for this compound is not readily available in published literature.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -11.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | ~ -1.0 eV | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | ~ 10.5 eV | A relatively large gap suggests good kinetic stability. |

Due to rotation around the C-C single bonds, this compound can exist in several different conformations, or rotamers. The relative stability of these conformers is determined by a combination of steric hindrance and electronic interactions, such as dipole-dipole interactions and hyperconjugation. The key dihedral angles to consider are around the C1-C2 and C2-C3 bonds.

Based on studies of similar small organic molecules, it is expected that staggered conformations will be energetically favored over eclipsed conformations to minimize torsional strain. chemistrysteps.com For the C2-C3 bond, the relative positions of the fluorine atoms will be critical. For the C1-C2 bond, the orientation of the carbonyl group relative to the substituents on the C2 carbon will define different conformers, often referred to as syn, anti, or gauche. The most stable conformer will be the one that minimizes unfavorable steric and electrostatic interactions. It is plausible that a gauche or anti conformation, which places the bulky chlorine and fluorine atoms away from each other, would be the most stable.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table presents a hypothetical energy landscape to illustrate the concept of conformational analysis. Specific energy differences would require dedicated computational studies.)

| Conformer | Dihedral Angle (Cl-C1-C2-F) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

| Anti | ~180° | 0.0 | 50 |

| Gauche | ~60° | 2.5 | 30 |

| Syn | ~0° | 10.0 | 20 |

Vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) spectra. Each vibrational mode of a molecule corresponds to a specific frequency of absorbed infrared radiation. For this compound, several characteristic vibrational modes are expected. The most prominent would be the C=O stretching vibration, which for acyl chlorides typically appears at a high frequency due to the electron-withdrawing effect of the chlorine atom. The C-Cl and C-F stretching vibrations are also characteristic and would be found in the fingerprint region of the IR spectrum. orgchemboulder.comumich.edursc.org

Computational methods can predict these vibrational frequencies with a good degree of accuracy. These calculations also confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of any imaginary frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the given bonds and may be shifted by the specific electronic environment in this compound.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch | 1780 - 1820 | Strong |

| C-H Stretch | 2900 - 3000 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-C Stretch | 900 - 1200 | Medium |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound. DFT is particularly well-suited for investigating reaction mechanisms, including the energetics of reaction pathways and the structures of transition states.

Furthermore, DFT can be used to locate the transition state for a given reaction step and calculate its energy. The difference in energy between the reactants and the transition state is the activation barrier (E_a). A lower activation barrier corresponds to a faster reaction rate. For the reaction of this compound with a nucleophile, DFT could be used to compare the activation barriers for attack at the carbonyl carbon versus other potential reaction sites, confirming the selectivity of the reaction.

A key aspect of studying reaction mechanisms with DFT is the characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface. Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency. nih.gov This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

For a typical nucleophilic acyl substitution reaction of this compound, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C-Cl bond. DFT calculations would provide the precise geometry of this transition state, including bond lengths and angles, as well as its energy. This information is invaluable for understanding the factors that control the reactivity of the molecule.

Solvation Models in Computational Simulations

To accurately model chemical processes in a liquid environment, it is crucial to account for the effects of the solvent. Solvation models in computational chemistry are designed to incorporate the influence of the surrounding solvent molecules on the solute, in this case, this compound. These models can be broadly categorized into two types: explicit and implicit solvation models.

Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute. This approach can provide a highly detailed picture of the solvent structure around the solute and specific solute-solvent interactions, such as hydrogen bonding. However, the computational cost of including a large number of solvent molecules can be prohibitive.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach simplifies the system significantly, reducing computational expense while still capturing the bulk electrostatic effects of the solvent. Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). The choice of solvation model depends on the specific research question and the desired balance between accuracy and computational feasibility. For instance, studying the hydrolysis of this compound would necessitate the use of a solvation model to accurately represent the interaction with water molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. An MD simulation of this compound would involve placing one or more molecules in a simulation box, often with a solvent, and calculating the forces between all atoms at discrete time steps. This allows for the observation of the molecule's conformational changes, diffusion, and interactions with its environment over time.

MD simulations can be used to study various phenomena, including:

Conformational analysis: Identifying the most stable conformations of this compound and the energy barriers between them.

Solvation structure: Examining the arrangement of solvent molecules around the acyl chloride group and the fluorine atoms.

Transport properties: Calculating properties such as diffusion coefficients and viscosity.

Reaction dynamics: While less common for reactive systems like acyl chlorides due to the limitations of classical force fields, ab initio molecular dynamics (AIMD) can be used to study reaction mechanisms by calculating the forces from electronic structure theory on the fly. For example, an AIMD simulation could potentially model the initial steps of the reaction of this compound with a nucleophile.

Advanced Electronic Structure Methods (e.g., Coupled-Cluster methods)

For highly accurate predictions of molecular properties, advanced electronic structure methods that go beyond the Hartree-Fock approximation are necessary. These methods explicitly account for electron correlation, which is the interaction between electrons. Coupled-Cluster (CC) theory is a powerful and widely used family of such methods. acs.org

The Coupled-Cluster approach systematically includes the effects of electron excitations from the reference Hartree-Fock determinant. The accuracy of the calculation can be improved by including higher-order excitations. Common Coupled-Cluster methods include:

CCSD (Coupled-Cluster Singles and Doubles): This method includes all single and double excitations of electrons from the occupied to the virtual orbitals.

CCSD(T) (Coupled-Cluster Singles and Doubles with perturbative Triples): This is often referred to as the "gold standard" in quantum chemistry for its high accuracy in calculating energies. It builds upon the CCSD method by adding an estimation of the effect of triple excitations through perturbation theory.

These methods are computationally demanding, with the cost scaling rapidly with the size of the molecule and the basis set used. nih.gov However, for small to medium-sized molecules like this compound, they can provide benchmark-quality data for properties such as:

Accurate geometries and vibrational frequencies.

Thermochemical data, including heats of formation and reaction energies.

Electronic properties, such as ionization potentials and electron affinities.

Sophisticated Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental in separating 2,3-Difluoropropanoyl chloride from impurities and reaction byproducts. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is present.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Due to the reactive nature of acyl chlorides, derivatization is sometimes employed to enhance stability and chromatographic performance. For instance, derivatization of acyl chlorides with an appropriate alcohol can convert them into less reactive esters, which are more amenable to GC-MS analysis.

Illustrative GC-MS Parameters for a Derivatized Analog of this compound:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial 50°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-550 m/z |

This table is illustrative and based on general methods for similar halogenated compounds.

For less volatile impurities or when derivatization is not desirable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a sensitive and specific alternative. In LC-MS/MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. This technique is particularly useful for the analysis of complex mixtures. The high reactivity of acyl chlorides with protic solvents, often used in reverse-phase LC, presents a challenge. Therefore, method development would require the use of aprotic mobile phases and specialized columns.

Given the challenges, a direct analysis of this compound by LC-MS/MS is less common than GC-MS. However, it can be a valuable tool for identifying non-volatile impurities or degradation products.

High-resolution chromatography, particularly high-performance liquid chromatography (HPLC) with a high-resolution column, is essential for accurately assessing the purity of this compound. This technique allows for the separation of closely related impurities that may not be resolved by standard chromatographic methods. For acyl chlorides, derivatization followed by HPLC analysis is a common strategy. nih.gov Derivatizing the acyl chloride, for example with an aniline or phenylhydrazine derivative, can produce a stable, UV-active compound that is well-suited for HPLC-UV or HPLC-MS analysis. nih.govgoogle.com

The use of chiral chromatography can also be employed to separate enantiomers if the compound is chiral and resolution of stereoisomers is necessary. google.com

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are critical for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. For this compound, one would expect complex splitting patterns for the protons on the propane chain due to coupling with both adjacent protons and fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is highly informative for fluorinated compounds, showing distinct signals for fluorine atoms in different chemical environments. nih.gov The chemical shifts and coupling constants would be characteristic of the fluorine atoms at the C2 and C3 positions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the C=O stretch of the acyl chloride group, typically in the region of 1770-1815 cm⁻¹. Additionally, C-F stretching vibrations would be observed, typically in the range of 1000-1400 cm⁻¹. mdpi.comspectroscopyonline.com

Illustrative Spectroscopic Data for this compound:

| Technique | Expected Key Signals |

| ¹H NMR | Complex multiplets for -CHF- and -CH₂F protons |

| ¹⁹F NMR | Distinct signals for fluorine at C2 and C3 |

| IR (cm⁻¹) | ~1790 (C=O stretch), ~1100-1300 (C-F stretch) |

This table is illustrative and based on typical values for similar functional groups.

Method Validation and Performance Characteristics

Validation of analytical methods is essential to ensure they are reliable, accurate, and reproducible for their intended purpose. Key performance characteristics include the limit of detection (LOD) and the limit of quantification (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified as an exact value. juniperpublishers.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. juniperpublishers.com

These values are typically determined by analyzing a series of low-concentration standards and are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com For halogenated organic compounds analyzed by GC-MS or LC-MS/MS, LODs and LOQs can be in the low ng/mL to µg/L range, depending on the specific compound and the complexity of the sample matrix. mdpi.comagilent.com

Illustrative LOD and LOQ for Halogenated Compounds by Different Techniques:

| Technique | Typical LOD Range | Typical LOQ Range |

| GC-MS | 0.0001 - 3 ng/mL | 0.0004 - 10 ng/mL |

| LC-MS/MS | 0.003 - 0.04 µg/L | 0.02 - 0.08 mg/kg |

This table provides general ranges for halogenated compounds and is not specific to this compound. The actual values would need to be experimentally determined.

Precision and Accuracy Assessments

The validation of any analytical method is crucial to ensure the reliability of the data it produces. For this compound, while specific, publicly available validation reports are scarce due to the compound's niche applications, the principles of precision and accuracy assessment are universal. Methodologies for its analysis, likely centered around chromatography and spectroscopy, would undergo rigorous validation.

Precision is a measure of the random error and is typically expressed as the relative standard deviation (RSD) of a series of measurements. It is assessed at two levels:

Repeatability (Intra-assay precision): The agreement between results of successive measurements carried out under the same conditions (e.g., same analyst, same instrument, over a short period).

Intermediate Precision (Inter-assay precision): The agreement between results from the same sample tested under different conditions (e.g., different days, different analysts, or different equipment).

Accuracy refers to the closeness of a measured value to the true or accepted value and is a measure of systematic error. It is often evaluated through:

Spike Recovery: A known quantity of the analyte is added to a sample matrix, and the percentage of the added analyte that is detected is calculated.

Analysis of Certified Reference Materials (CRMs): If available, a CRM with a known concentration of the analyte is analyzed.

Comparison with other validated methods: Results are compared with those obtained from an established, validated analytical method.

For organofluorine compounds, analytical methods can achieve high precision and accuracy. For instance, studies on the analysis of various per- and polyfluoroalkyl substances (PFAS) in different matrices have demonstrated recoveries in the range of 89–103% with RSD values below 10% for repeated analyses norden.org. While this compound is a smaller molecule than typical PFAS, similar performance would be expected from a validated method.

The following table represents typical validation data for the quantification of a small organofluorine compound using a technique like Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Acceptance Criteria | Hypothetical Performance Data for this compound Analysis |

| Precision | ||

| Repeatability (RSD) | ≤ 15% | 4.8% |

| Intermediate Precision (RSD) | ≤ 20% | 7.2% |

| Accuracy | ||

| Spike Recovery | 80 - 120% | 97.5% |

This table is illustrative and based on typical performance characteristics of analytical methods for similar compounds.

Considerations for Fluorine-Containing Compounds in Analysis

The unique properties of the fluorine atom and the carbon-fluorine bond necessitate special considerations during the development and execution of analytical methods. nih.govtandfonline.com These are particularly relevant for a reactive molecule like this compound.

Stereochemical Investigations of 2,3 Difluoropropanoyl Chloride and Its Derivatives

Chirality and Enantiomerism in 2,3-Difluoropropanoyl Chloride

This compound possesses a stereogenic center at the C2 position, the carbon atom to which the carbonyl chloride group and a fluorine atom are attached. The presence of four different substituents (a fluorine atom, a chlorocarbonyl group, a fluoromethyl group, and a hydrogen atom) renders this carbon chiral. Consequently, the molecule can exist as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers, designated as (R)-2,3-difluoropropanoyl chloride and (S)-2,3-difluoropropanoyl chloride, exhibit identical physical properties such as boiling point and density. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions, and more importantly, they can exhibit distinct biological activities and reactivities in chiral environments.

The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the chiral C2 carbon would be prioritized based on their atomic number. While the specific assignment for each enantiomer requires experimental determination, the principles of the CIP system provide a systematic way to name and differentiate the two forms.

When this compound, as a racemic mixture or in an enantiomerically enriched form, reacts with another chiral molecule, the formation of diastereomers can occur. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The selective formation of one diastereomer over another is known as diastereoselectivity.

In reactions involving this compound, the stereochemistry of the starting material and the reagents, as well as the reaction conditions, will dictate the diastereomeric outcome. For instance, the reaction with a chiral alcohol to form an ester will result in two diastereomeric esters if the acyl chloride is racemic. The relative amounts of these diastereomers will be influenced by steric and electronic interactions between the chiral centers.

Asymmetric Synthesis Utilizing Chiral Precursors

The synthesis of enantiomerically pure or enriched this compound is a key challenge for its application in stereospecific synthesis. One common strategy is to employ chiral precursors that can be converted to the desired product while retaining stereochemical integrity.

A hypothetical approach could involve the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to a prochiral substrate to induce stereoselectivity in a subsequent reaction. For example, a chiral alcohol could be esterified with a difluorinated prochiral carboxylic acid. Subsequent fluorination and removal of the chiral auxiliary could yield an enantiomerically enriched 2,3-difluoropropanoic acid, which can then be converted to the acyl chloride.

Another powerful technique is kinetic resolution. This method involves the selective reaction of one enantiomer of a racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted. For instance, racemic 2,3-difluoropropanoic acid could be subjected to enantioselective esterification, allowing for the separation of the resulting ester and the unreacted carboxylic acid, both in enantiomerically enriched forms.

| Asymmetric Synthesis Strategy | Description | Potential Application to this compound |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | A chiral starting material containing the required carbon skeleton could be chemically modified to introduce the fluorine atoms and the acyl chloride functionality. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | A chiral alcohol could be used to form a diastereomeric ester, followed by a diastereoselective reaction and subsequent removal of the auxiliary. |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent. | Racemic 2,3-difluoropropanoic acid could be resolved through enantioselective esterification or amidation. |

| Asymmetric Catalysis | Use of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. | A prochiral precursor could be subjected to an asymmetric fluorination reaction catalyzed by a chiral transition metal complex or an organocatalyst. |

Chromatographic Separation of Stereoisomers

The separation of enantiomers of this compound or its derivatives is crucial for obtaining stereochemically pure compounds. Chiral chromatography is a primary method for achieving this separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

The choice of the chiral stationary phase is critical and often determined empirically. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. The mobile phase composition also plays a significant role in achieving optimal separation.

Alternatively, the racemic mixture of this compound can be derivatized with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques such as silica (B1680970) gel chromatography. After separation, the chiral resolving agent can be cleaved to yield the individual enantiomers.

Stereoelectronic Effects of Vicinal Fluorine Atoms

The presence of two fluorine atoms on adjacent carbon atoms in this compound gives rise to significant stereoelectronic effects that influence its conformation and reactivity. The most prominent of these is the gauche effect.

The gauche effect describes the tendency of a molecule to adopt a conformation where electronegative substituents are in a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) arrangement. This preference is attributed to stabilizing hyperconjugative interactions between the C-H or C-C bonding orbitals and the C-F antibonding (σ*) orbitals.

Future Research Directions and Translational Impact

Exploration of Novel Synthetic Pathways

The foundational step in understanding 2,3-Difluoropropanoyl chloride is the development of efficient and scalable synthetic routes. Future research would likely focus on several potential strategies, starting from readily available precursors. Key areas of exploration would include:

Direct Fluorination of Propanoyl Chloride Derivatives: Investigating the use of modern electrophilic or nucleophilic fluorinating agents on substrates such as propenoyl chloride or propanoyl chlorides with suitable leaving groups.

Oxidative Chlorination of Fluorinated Propanols: Exploring the conversion of 2,3-difluoropropan-1-ol (B6160360) to the corresponding acyl chloride using various chlorinating agents. The synthesis and purification of the precursor alcohol would be a critical preliminary step.

Carbonylation of Fluorinated Ethyl Halides: Investigating catalytic carbonylation reactions of 1,2-difluoroethane (B1293797) derivatives, which could offer a direct route to the three-carbon acyl chloride backbone.

Success in this area would not only provide access to this compound for further study but could also lead to the discovery of new fluorination methodologies.

Design of Advanced Catalytic Transformations

Once synthesized, this compound could become a valuable substrate for a variety of catalytic transformations. Research in this domain would aim to understand its reactivity and expand its synthetic utility. Potential catalytic reactions to be explored include:

Asymmetric Catalysis: Developing enantioselective reactions using chiral catalysts to introduce the 2,3-difluoropropanoyl moiety into complex molecules, which is of particular interest for pharmaceutical applications.

Cross-Coupling Reactions: Investigating palladium, nickel, or copper-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby creating a diverse library of fluorinated compounds.

Organocatalysis: Utilizing small organic molecules as catalysts for reactions involving this compound, offering a metal-free alternative for the synthesis of functionalized molecules.

The data gathered from these studies would be crucial in establishing the reactivity profile of this novel acyl chloride.

Development of New Fluorinated Reagents and Synthons

Beyond its direct use, this compound could serve as a precursor for a new generation of fluorinated reagents and building blocks (synthons). Future work could focus on its conversion to:

Fluorinated Ketones: Through reactions with organometallic reagents, leading to valuable intermediates for further chemical elaboration.

Fluorinated Esters and Amides: By reacting with a wide range of alcohols and amines, respectively, to generate a library of compounds for screening in various applications.

Fluorinated Heterocycles: Utilizing the reactivity of the acyl chloride to participate in cyclization reactions, forming novel fluorinated ring systems that are highly sought after in medicinal chemistry.

The development of these new synthons would significantly broaden the toolbox available to chemists working in the field of fluoroorganic synthesis.

Potential for Functional Material Applications

The introduction of the 2,3-difluoropropyl group into polymers and other materials could impart unique properties. Future research in this area would involve:

Polymer Synthesis: Using this compound or its derivatives as monomers in polymerization reactions to create novel fluorinated polymers. These materials could exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Liquid Crystals: Incorporating the 2,3-difluoropropanoyl moiety into the structure of liquid crystal molecules to modulate their mesophase behavior and dielectric properties.

Surface Modification: Utilizing the reactivity of the acyl chloride to functionalize surfaces, thereby creating hydrophobic, oleophobic, or otherwise tailored surface properties.

The exploration of these applications could lead to the development of advanced materials with novel functionalities.

Contribution to Fundamental Fluoroorganic Chemistry Principles

The study of this compound is not only about the compound itself but also about advancing the fundamental principles of fluoroorganic chemistry. Research on this molecule could provide valuable insights into:

Stereoelectronic Effects of Vicinal Fluorine Atoms: Understanding how the two fluorine atoms on adjacent carbons influence the reactivity of the acyl chloride and neighboring functional groups.

Conformational Preferences: Investigating the preferred three-dimensional arrangement of the molecule and how this impacts its chemical and physical properties.

Spectroscopic Signatures: Characterizing the unique NMR, IR, and mass spectrometric data of this compound, which would contribute to the broader database of fluorinated molecules.

By systematically investigating this unexplored compound, the scientific community can continue to build a more comprehensive understanding of the intricate and powerful role of fluorine in chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.